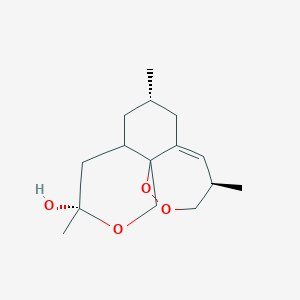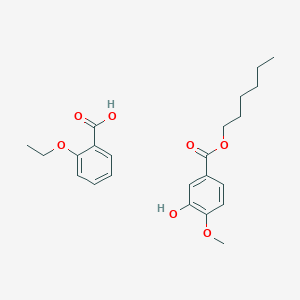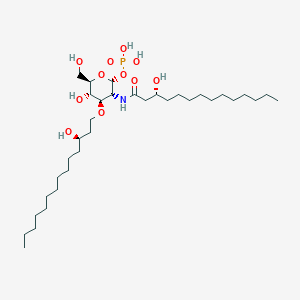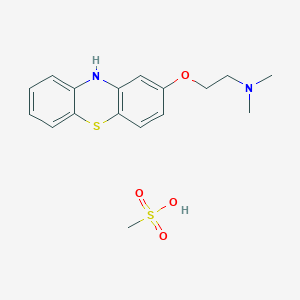![molecular formula C19H14Cl2N2O3 B236888 N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)
N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide, also known as DCF, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the furan class of compounds and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide exerts its pharmacological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide reduces the production of prostaglandins and thereby reduces inflammation. N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide has also been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antioxidant activities, N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide has been found to have a range of other biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for the treatment of cancer. N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been extensively studied, and its pharmacological effects are well understood. However, there are also some limitations to the use of N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide in lab experiments. It is a potent inhibitor of COX-2, which may make it difficult to study the role of COX-2 in various biological processes. Additionally, N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.
Orientations Futures
There are several future directions for the use of N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide in scientific research. One potential area of research is the development of N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide analogs with improved pharmacokinetic and toxicity profiles. Another area of research is the study of N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide in vivo, to better understand its pharmacokinetics and toxicity. Finally, N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide may have potential applications in the treatment of neurodegenerative diseases, and further research in this area is warranted.
Conclusion:
In conclusion, N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide, or N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide exerts its pharmacological effects by inhibiting the activity of COX-2, and it has several advantages and limitations for lab experiments. There are several future directions for the use of N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide in scientific research, including the development of analogs with improved pharmacokinetic and toxicity profiles and the study of N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide in vivo.
Méthodes De Synthèse
The synthesis of N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide involves the reaction of 2,5-dichlorobenzoic acid with 4-methyl-o-phenylenediamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with furfurylamine to yield the final compound, N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide. The synthesis of N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide has been extensively studied for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This makes N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
Nom du produit |
N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide |
|---|---|
Formule moléculaire |
C19H14Cl2N2O3 |
Poids moléculaire |
389.2 g/mol |
Nom IUPAC |
N-[3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14Cl2N2O3/c1-11-4-6-13(22-19(25)17-3-2-8-26-17)10-16(11)23-18(24)14-9-12(20)5-7-15(14)21/h2-10H,1H3,(H,22,25)(H,23,24) |
Clé InChI |
XZIBCAGEYPFHHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)

![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)
![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)

![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)


![N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide](/img/structure/B236858.png)


